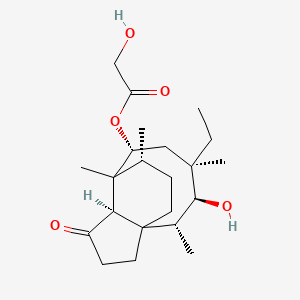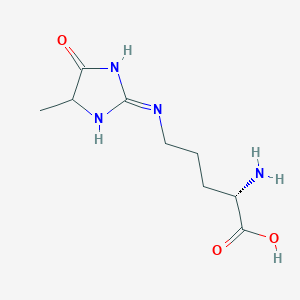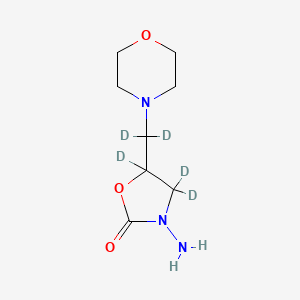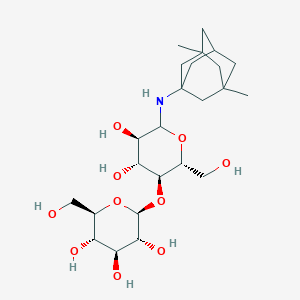
Memantine Lactose Adduct
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Glucopyranosylamine, N-(3,5-dimethyltricyclo[3.3.1.13,7]dec-1-yl)-4-O-beta-D-glucopyranosyl- is a compound formed by the combination of memantine and lactose. Memantine is an N-methyl-D-aspartate (NMDA) receptor antagonist commonly used in the treatment of Alzheimer’s disease. The adduct formation with lactose is significant in pharmaceutical chemistry, particularly in the synthesis of reducing carbohydrate adamantane amines for treating bacterial infections .
Aplicaciones Científicas De Investigación
D-Glucopyranosylamine, N-(3,5-dimethyltricyclo[3.3.1.13,7]dec-1-yl)-4-O-beta-D-glucopyranosyl- has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of reducing carbohydrate adamantane amines.
Biology: Studied for its antimicrobial properties against Gram-positive and Gram-negative bacteria.
Industry: Utilized in the development of new antibiotics and other therapeutic agents.
Mecanismo De Acción
Target of Action
Memantine Lactose Adduct is a derivative of Memantine, which primarily targets the N-methyl-D-aspartate (NMDA) receptors in the brain . These receptors play a crucial role in learning and memory by regulating the calcium ion flow into neurons .
Mode of Action
Memantine acts as an uncompetitive (open-channel) NMDA receptor antagonist . It prevents the action of glutamate, a neurotransmitter, on these receptors . Memantine has a preference for the NMDA receptor-operated cation channels .
Biochemical Pathways
The biochemical pathways affected by Memantine involve the regulation of glutamate activity . By blocking the NMDA receptors, Memantine prevents excessive stimulation by glutamate, which can lead to neuronal excitability and neurodegeneration .
Pharmacokinetics
Memantine is mainly eliminated unchanged by the kidneys, partly via tubular secretion . There is considerable inter-individual variability in plasma concentrations, influenced by factors such as glomerular filtration rate and sex
Result of Action
The molecular and cellular effects of Memantine’s action include the reduction of neuronal excitability and the prevention of neurodegeneration . This can lead to improvements in symptoms of neurodegenerative diseases like Alzheimer’s .
Action Environment
The action, efficacy, and stability of Memantine can be influenced by various environmental factors. For instance, the presence of other medications can affect its pharmacokinetics
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of D-Glucopyranosylamine, N-(3,5-dimethyltricyclo[3.3.1.13,7]dec-1-yl)-4-O-beta-D-glucopyranosyl- involves the reaction of memantine with lactose under specific conditions. The process typically requires the use of solvents like methanol and water, with the reaction being facilitated by sonication . The reaction conditions must be carefully controlled to ensure the formation of the desired adduct without unwanted by-products.
Industrial Production Methods
Industrial production of D-Glucopyranosylamine, N-(3,5-dimethyltricyclo[3.3.1.13,7]dec-1-yl)-4-O-beta-D-glucopyranosyl- follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain consistency and quality. The reaction is carried out in large reactors with precise temperature and pressure control to optimize yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
D-Glucopyranosylamine, N-(3,5-dimethyltricyclo[3.3.1.13,7]dec-1-yl)-4-O-beta-D-glucopyranosyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the adduct into its reduced forms.
Substitution: The adduct can undergo substitution reactions where specific functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction, with temperature, pH, and solvent choice being critical factors .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of D-Glucopyranosylamine, N-(3,5-dimethyltricyclo[3.3.1.13,7]dec-1-yl)-4-O-beta-D-glucopyranosyl-.
Comparación Con Compuestos Similares
Similar Compounds
Memantine Hydrochloride: Another form of memantine used in Alzheimer’s treatment.
Adamantane Amines: A class of compounds with similar structural features and applications.
Roflumilast Lactose Adduct: A similar adduct formed during the synthesis of Roflumilast.
Uniqueness
D-Glucopyranosylamine, N-(3,5-dimethyltricyclo[3.3.1.13,7]dec-1-yl)-4-O-beta-D-glucopyranosyl- is unique due to its specific combination of memantine and lactose, which enhances its antimicrobial properties and stability. Its ability to inhibit bacterial growth by binding to bacterial DNA sets it apart from other similar compounds .
Propiedades
Número CAS |
1159637-28-1 |
|---|---|
Fórmula molecular |
C24H41NO10 |
Peso molecular |
503.6 g/mol |
Nombre IUPAC |
(2S,4S,5R)-2-[(3S,4R,6R)-6-[(3,5-dimethyl-1-adamantyl)amino]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C24H41NO10/c1-22-3-11-4-23(2,8-22)10-24(5-11,9-22)25-20-17(31)16(30)19(13(7-27)33-20)35-21-18(32)15(29)14(28)12(6-26)34-21/h11-21,25-32H,3-10H2,1-2H3/t11?,12?,13?,14-,15-,16+,17?,18?,19+,20+,21-,22?,23?,24?/m0/s1 |
Clave InChI |
IDHWSQNFOHZVMN-GFYLEGOJSA-N |
SMILES isomérico |
CC12CC3CC(C1)(CC(C3)(C2)N[C@H]4C([C@H]([C@@H](C(O4)CO)O[C@H]5C([C@H]([C@H](C(O5)CO)O)O)O)O)O)C |
SMILES |
CC12CC3CC(C1)(CC(C3)(C2)NC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)O)O)O)O)O)C |
SMILES canónico |
CC12CC3CC(C1)(CC(C3)(C2)NC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)O)O)O)O)O)C |
Sinónimos |
MLA; N-(3,5-Dimethyltricyclo[3.3.1.13,7]dec-1-yl)-4-O-β-D-galactopyranosyl-_x000B_D-glucopyranosylamine; _x000B_ |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


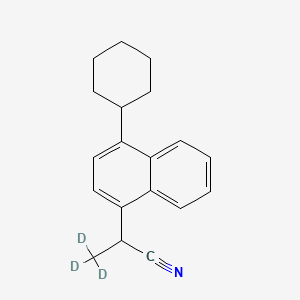
![6,6'-Methylenebis[1,2,3,4-tetrahydro-carbazol-4-one]](/img/structure/B565306.png)
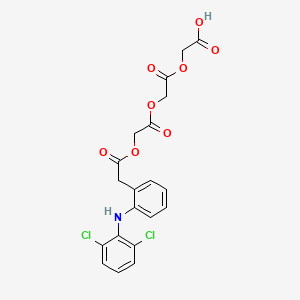
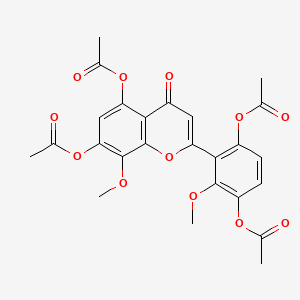
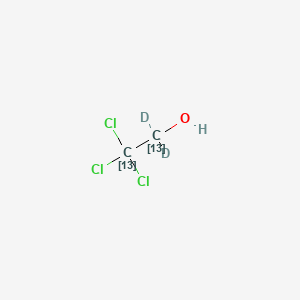
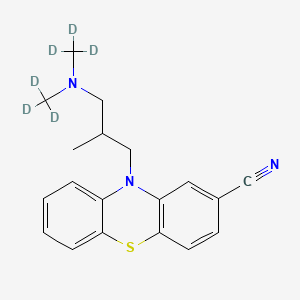
![5-[4'-Carboxy-(1,1'-biphenyl)-2-yl]-2-triphenylmethyltetrazole](/img/structure/B565316.png)
![4-[(3-Methylphenyl)amino]-3-pyridinesulfonamide hydrochloride](/img/structure/B565317.png)
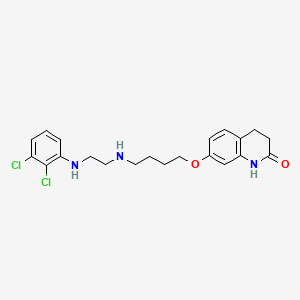
![[[(2R)-1-(6-Aminopurin-9-yl)propan-2-yl]oxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl propyl carbonate](/img/structure/B565319.png)

